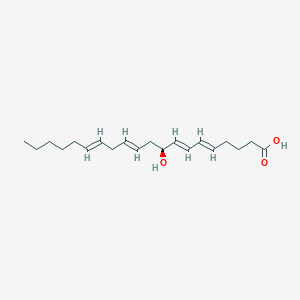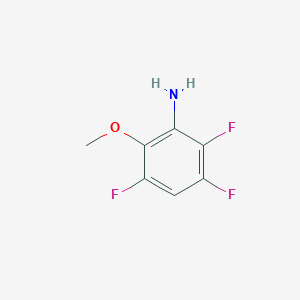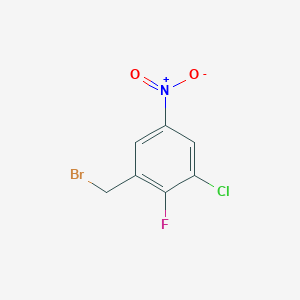![molecular formula C22H30OSi B13892333 tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, a dimethylbutenoxy group, and two phenyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane typically involves the reaction of tert-butyl-diphenylsilanol with (2S)-2,3-dimethylbut-3-enol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Common catalysts used in this reaction include Lewis acids such as titanium tetrachloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar organosilicon compounds, offering advantages such as better control over reaction conditions and reduced reaction times .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding hydrosilane.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl or phenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce hydrosilanes. Substitution reactions can result in a variety of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomaterials and as a probe in biological studies.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane involves its interaction with molecular targets through its silicon atom and functional groups. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating various chemical transformations. The tert-butyl and phenyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl-diphenylsilanol
- Tert-butyl-dimethylsilanol
- Diphenylmethylsilane
Uniqueness
Tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane is unique due to the presence of the (2S)-2,3-dimethylbut-3-enoxy group, which imparts specific stereochemical properties and reactivity. This distinguishes it from other similar compounds that may lack this structural feature .
Propiedades
Fórmula molecular |
C22H30OSi |
|---|---|
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane |
InChI |
InChI=1S/C22H30OSi/c1-18(2)19(3)17-23-24(22(4,5)6,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,19H,1,17H2,2-6H3/t19-/m1/s1 |
Clave InChI |
JQJKBJVMVJXMJH-LJQANCHMSA-N |
SMILES isomérico |
C[C@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=C)C |
SMILES canónico |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)




![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13892298.png)



![7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B13892342.png)

![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)

